molecular formula C11H16O2 B1180623 EFRAPEPTIN B CAS No. 138145-53-6

EFRAPEPTIN B

Cat. No.: B1180623
CAS No.: 138145-53-6
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Efrapeptin B is a member of the efrapeptin family, a group of linear peptaibiotic compounds first isolated from the fungal genus Tolypocladium . These peptides are characterized by a high content of unusual amino acids, such as α-aminoisobutyric acid (Aib), and are synthesized via non-ribosomal peptide synthetases (NRPS) . This compound acts as a potent and specific inhibitor of the mitochondrial F1F0-ATP synthase (Complex V), a key enzyme in energy metabolism responsible for synthesizing ATP . Its binding pocket is localized within the α, β, and γ subunits of the F1 catalytic sector, where it disrupts conformational changes necessary for ATP synthesis . This mechanism underlies its diverse research applications. In oncology research, this compound has demonstrated significant antitumor properties by disrupting the Hsp90 chaperone complex, leading to the degradation of client proteins and inhibition of cancer cell proliferation; studies have shown efrapeptins can display IC50 values in the low nanomolar range against certain human tumor cell lines . Furthermore, its inhibition of the chymotrypsin-like activity of the 26S proteasome adds another dimension to its potential as a tool for studying cancer cell survival pathways . This compound also exhibits insecticidal activity, and studies on related analogs like Efrapeptin F have shown potency against pests such as the Colorado potato beetle, suggesting its value in entomological research . Please note that this product is intended For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use .

Properties

CAS No.

138145-53-6

Molecular Formula

C11H16O2

Synonyms

EFRAPEPTIN B

Origin of Product

United States

Scientific Research Applications

Antimalarial Activity

Efrapeptins, including Efrapeptin B, have demonstrated significant antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. In vitro studies have shown that these compounds exhibit inhibitory concentrations in the micromolar range, indicating their potential as therapeutic agents against drug-resistant malaria strains.

Key Findings:

  • This compound's mechanism of action involves disrupting the mitochondrial functions of the parasite, specifically targeting oxidative phosphorylation pathways .
  • The compound has been characterized using high-performance liquid chromatography and mass spectrometry to confirm its structure and purity before biological assays .

Antitumor Activity

This compound has also been investigated for its antitumor properties. Studies have indicated that it can inhibit the proliferation of various cancer cell lines, including breast cancer cells.

Case Study Insights:

  • In vitro tests revealed that this compound inhibited cell proliferation with IC50 values ranging from 6 nM to 3.4 μM. This inhibition was linked to the disruption of heat shock protein 90 (Hsp90) chaperone activity, which plays a crucial role in cancer cell survival .
  • In vivo experiments demonstrated a significant reduction in tumor growth in xenograft models treated with this compound, achieving up to 60% inhibition at specific dosages .

Biochemical Applications

This compound acts as a potent inhibitor of F1-ATPase, an enzyme critical for ATP synthesis in both prokaryotic and eukaryotic organisms. This inhibition can have implications for understanding energy metabolism and developing new therapeutic strategies.

Mechanism of Action:

  • This compound binds to the F1-ATPase complex, blocking the conversion of the beta subunit to a nucleotide-binding conformation necessary for ATP synthesis .
  • Binding studies have shown that this compound exhibits competitive inhibition with respect to ADP and phosphate during ATP synthesis processes .

Summary of Applications

ApplicationMechanism of ActionKey Findings
AntimalarialDisruption of mitochondrial functionsEffective against Plasmodium falciparum
AntitumorInhibition of Hsp90 chaperone activitySignificant growth inhibition in cancer models
BiochemicalInhibition of F1-ATPaseCompetitive inhibitor affecting ATP synthesis

Comparison with Similar Compounds

Structural Variations Among Efrapeptins

Efrapeptins share a core scaffold but differ in amino acid residues and stereochemistry, leading to distinct biological activities.

Table 1: Structural Comparison of Efrapeptin B with Key Analogues

Compound Key Residues and Modifications Unique Features
This compound R-Iva4, R-Iva5, S-Iva10, S-Iva15; Contains Aib, β-Ala, and Pip residues R-Iva confers enhanced ATPase inhibition
Efrapeptin A S-Iva4, S-Iva5; Contains 1-aminocyclopropanecarboxylic acid (Acc) at position 8 Acc residue increases conformational rigidity
Efrapeptin C Pip residues replaced with N-methyl-L-alanine (MeAla) in synthetic analogues MeAla substitution reduces 310-helix stability but retains ATPase inhibition
Efrapeptin J C81H139N18O16; Contains three Pip residues and a hexahydropyrrolo[1,2-a]pyrimidine cap GRP78 downregulation and ER stress induction
Efrapeptins I/L/M (2S,3S)-3-methylproline at position 11 Enhanced antifungal activity

Functional Differences and Mechanisms

ATPase Inhibition :

  • This compound binds competitively to the F₁ subunit, blocking ADP and phosphate binding during ATP synthesis . Its dissociation constant (Kd) is ~10⁻⁸ M, comparable to efrapeptin C .
  • Efrapeptin J inhibits mitochondrial ATPase but also downregulates GRP78, a molecular chaperone involved in cancer cell survival .
  • Acremopeptin (a structural analogue) disrupts Hsp90-client protein interactions via ATPase inhibition, reducing survivin levels in cancer cells .

Antimalarial Activity :

  • This compound and its analogues (e.g., efrapeptin C) inhibit Plasmodium falciparum growth by targeting mitochondrial ATPase, with IC₅₀ values in the nanomolar range .

Table 2: Functional Comparison of this compound with Analogues

Compound Target Enzyme/Protein IC₅₀ (ATPase Inhibition) Additional Bioactivities
This compound F₁F₀-ATPase 0.56 mol/mol enzyme Antifungal, insecticidal
Efrapeptin C F₁F₀-ATPase 0.60 mol/mol enzyme Antiproliferative (MCF-7 cells)
Efrapeptin J GRP78/F₁F₀-ATPase Not reported Induces ER stress and apoptosis
Efrapeptin F F₁F₀-ATPase Similar to B Weaker 310-helix conformation

Preparation Methods

Strain Selection and Culture Conditions

Efrapeptins are secondary metabolites produced by filamentous fungi, primarily Tolypocladium niveum subsp. inflatum. Strains are typically cultivated in nutrient-rich media containing glucose (2.5%), meat peptone (1.0%), tryptone (0.4%), and MgSO₄·7H₂O (0.5%). Fermentation periods significantly impact yield: while earlier protocols used 3–14 days, extended cultivation for 26 days increased efrapeptin production by 10–15×, yielding ~150 mg of crude efrapeptins from 3 L of culture.

Extraction and Preliminary Purification

Post-fermentation, the culture broth is centrifuged, and the supernatant is extracted with chloroform. Efrapeptins partition into the organic phase due to their lipophilic nature, facilitated by the presence of nonpolar residues like α-aminoisobutyric acid (Aib) and isovaline (Iva). The combined organic extracts are concentrated under reduced pressure, yielding a reddish-brown gum. Mycelial residues are further extracted with methanol to recover intracellular efrapeptins.

Chromatographic Purification

Crude extracts are subjected to sequential chromatography:

  • Alumina Column Chromatography : Efrapeptins elute at 5% methanol in chloroform, separating them from polar impurities.

  • Reverse-Phase Medium-Pressure Liquid Chromatography (MPLC) : A C₄ column with a methanol-water-TFA gradient (70:30:0.1) resolves efrapeptin microheterogeneity.

  • High-Performance Liquid Chromatography (HPLC) : Analytical RP-18 columns (e.g., Lichrosorb) with gradients of 65–95% methanol achieve >95% purity.

Table 1: Fermentation and Purification Parameters for Efrapeptins

ParameterValue/DescriptionSource
Fermentation duration26 days
Yield (crude)150 mg/3 L culture
Key purification stepsAlumina → C₄ MPLC → RP-18 HPLC
Final purity>95% (HPLC)

Solid-Phase Peptide Synthesis (SPPS) of this compound

Sequence Design and Resin Selection

This compound’s putative structure, inferred from homologs, includes nonproteinogenic amino acids (Aib, Iva, pipecolic acid) and a C-terminal 2,3,4,6,7,8-hexahydro-1-pyrrolo[1,2-a]pyrimidine cap. SPPS employs Fmoc-protected amino acids on Wang resin, with α-azido carboxylic acids serving as masked precursors for Aib and Iva.

Coupling and Deprotection

  • Coupling : HBTU/HOBt/DIEA activation ensures efficient amide bond formation, particularly for sterically hindered residues like Aib.

  • Azide Reduction : After chain assembly, azido groups are reduced to amines using SnCl₂·2H₂O in DMF.

  • Cyclization : The C-terminal cap is introduced via Mitsunobu reaction between the penultimate amine and a preformed heterocyclic carboxylic acid.

Cleavage and Global Deprotection

Peptide-resin cleavage uses TFA:water:triisopropylsilane (95:2.5:2.5) to remove side-chain protections and release the linear peptide. Crude this compound is precipitated in cold diethyl ether and lyophilized.

Table 2: SPPS Parameters for Efrapeptin Analogs

ParameterValue/DescriptionSource
ResinWang resin (Fmoc)
Coupling reagentsHBTU/HOBt/DIEA
Azide reductionSnCl₂·2H₂O in DMF, 24 h
Cyclization methodMitsunobu reaction (DIAD, Ph₃P)
Cleavage cocktailTFA:H₂O:TIS (95:2.5:2.5)

Challenges in this compound Preparation

Structural Microheterogeneity

Efrapeptins exhibit microheterogeneity due to substitutions (e.g., Gly→Ala→Aib→Iva), altering masses by 14 Da per substitution. this compound (theoretical mass ~1,592 Da) likely differs from efrapeptin A (1,592 Da) by a single methyl group, complicating isolation.

Conformational Stability

Efrapeptins adopt 3₁₀-helical conformations in solution, stabilized by intramolecular hydrogen bonds. NMR studies of efrapeptin C reveal residual dipolar couplings (RDCs) consistent with rigid helical structures, necessitating precise folding during synthesis.

Scale-Up Limitations

Fermentation yields remain low (~50 mg/L), and SPPS is hampered by poor yields (~15%) during cyclization.

Analytical Characterization

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) confirms this compound’s molecular mass (expected [M+H]⁺ ~1,593.8). Tandem MS/MS fragments (e.g., b₆ at m/z 620.4) validate sequence homology to efrapeptin C.

Spectroscopic Conformational Analysis

  • Vibrational Circular Dichroism (VCD) : this compound’s 3₁₀-helix is confirmed by negative couplets at 1,650–1,680 cm⁻¹.

  • NMR Spectroscopy : ROESY correlations (e.g., Hα(i)-Hα(i+3)) and RDCs align with helical parameters (ϕ = -57°, ψ = -30°) .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended to investigate Efrapeptin B's mechanism of action on F1-ATPase?

  • Methodological Answer : To elucidate its mechanism, employ enzyme inhibition assays (e.g., spectrophotometric ATPase activity measurements) combined with structural analysis (e.g., cryo-electron microscopy or X-ray crystallography). This compound inhibits F1-ATPase by preventing conformational changes in the F1 subunit, which disrupts ATP synthesis. Validate findings using negative controls (e.g., untreated enzyme) and competitive inhibitors (e.g., Aurovertin B) to confirm specificity .

Q. How should researchers design in vitro experiments to assess this compound's inhibitory effects?

  • Methodological Answer : Use dose-response curves to determine IC50 values, ensuring standardized buffer conditions (pH, temperature, ion concentrations) to mimic physiological environments. Include controls for non-specific binding (e.g., bovine serum albumin) and validate enzyme activity pre- and post-inhibition. For reproducibility, document protocols in alignment with guidelines for experimental replication .

Q. What are the critical steps to ensure purity and identity of this compound in experimental workflows?

  • Methodological Answer : Employ analytical techniques such as high-performance liquid chromatography (HPLC) for purity assessment, nuclear magnetic resonance (NMR) for structural confirmation, and mass spectrometry for molecular weight validation. Cross-reference data with established spectral libraries and report batch-specific purity metrics .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported efficacy of this compound across different studies?

  • Methodological Answer : Conduct meta-analyses to identify variables causing discrepancies (e.g., differences in assay conditions, enzyme sources, or compound purity). Use sensitivity analyses to test hypotheses (e.g., pH-dependent activity) and apply statistical models (e.g., mixed-effects regression) to account for heterogeneity. Transparently report limitations in methodology or data collection .

Q. What advanced techniques are suitable for studying this compound's binding kinetics and structural interactions?

  • Methodological Answer : Utilize surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities (Kd). For structural insights, combine molecular dynamics simulations with cryo-EM data to model conformational changes. Validate predictions using mutagenesis studies targeting F1-ATPase residues implicated in binding .

Q. How can synergistic effects between this compound and other ATPase inhibitors be systematically evaluated?

  • Methodological Answer : Perform combination index (CI) analyses via checkerboard assays to identify synergistic, additive, or antagonistic interactions. Use isobolograms to visualize dose-effect relationships. Include mechanistic studies (e.g., proton gradient measurements) to differentiate synergistic modes of action (e.g., this compound + Bedaquiline targeting F1 and F0 subunits, respectively) .

Q. What ethical and statistical considerations are essential for in vivo studies involving this compound?

  • Methodological Answer : Justify sample sizes using power calculations (e.g., G*Power software) to minimize Type I/II errors. Follow institutional animal care guidelines (e.g., IACUC protocols) for humane endpoints and randomization. For translational relevance, include both acute and chronic dosing regimens, with blinded outcome assessments .

Q. How can researchers integrate this compound findings into broader ATPase inhibition literature?

  • Methodological Answer : Use systematic review frameworks (e.g., PRISMA) to contextualize results within existing knowledge. Highlight novel contributions (e.g., this compound's unique conformational disruption vs. Aurovertin B's β-subunit binding) and discuss limitations (e.g., lack of in vivo tumor models). Propose follow-up studies (e.g., mitochondrial toxicity profiling) using FINER criteria .

Methodological Best Practices

  • Data Reproducibility : Adhere to protocols for independent verification, as outlined in (e.g., detailing equipment calibration, reagent sources) .
  • Conflict Analysis : Apply ’s iterative qualitative approach to reconcile contradictory data (e.g., triangulating biochemical, structural, and computational findings) .
  • Ethical Compliance : Reference for documentation requirements (e.g., debriefing forms, confidentiality agreements) in studies involving human-derived enzymes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.